molecular formula C8H4ClF3O2 B031844 3-(Trifluoromethyl)phenyl chloroformate CAS No. 95668-29-4

3-(Trifluoromethyl)phenyl chloroformate

Cat. No.: B031844
CAS No.: 95668-29-4
M. Wt: 224.56 g/mol
InChI Key: VOQHHELXYARECQ-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)phenyl chloroformate is an organic compound with the molecular formula C8H4ClF3O2. It is a chloroformate ester derived from 3-(trifluoromethyl)phenol. This compound is known for its reactivity and is used in various chemical synthesis processes .

Safety and Hazards

This compound is toxic if swallowed, in contact with skin, or if inhaled . It causes severe skin burns and eye damage . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Protective gloves, clothing, eye protection, and face protection should be worn when handling this compound .

Mechanism of Action

Target of Action

3-(Trifluoromethyl)phenyl chloroformate is a chemical reagent used in the preparation of various organic compounds . The primary targets of this compound are organic molecules that can react with chloroformates .

Mode of Action

The compound interacts with its targets through a process known as esterification . In this reaction, the chloroformate group of the molecule reacts with a hydroxyl group of the target molecule to form an ester . This reaction is often used in organic synthesis to modify or protect functional groups .

Biochemical Pathways

The exact biochemical pathways affected by this compound depend on the specific target molecules it interacts with. In general, the compound can alter the chemical structure and properties of target molecules, potentially affecting their function and the biochemical pathways they are involved in .

Pharmacokinetics

Given its reactivity, it is likely that the compound is rapidly metabolized and excreted after administration .

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific target molecules and biochemical pathways it affects. By modifying the chemical structure of target molecules, the compound can alter their function, potentially leading to various cellular effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the compound’s reactivity and stability can be affected by temperature, pH, and the presence of other reactive substances . Therefore, careful control of the reaction conditions is necessary when using this compound in chemical synthesis .

Preparation Methods

3-(Trifluoromethyl)phenyl chloroformate can be synthesized through the reaction of 3-(trifluoromethyl)phenol with phosgene (carbonyl dichloride) in the presence of a base such as pyridine. The reaction typically occurs under controlled conditions to ensure safety and efficiency . Industrial production methods may involve similar processes but on a larger scale, with additional steps to purify the final product.

Chemical Reactions Analysis

3-(Trifluoromethyl)phenyl chloroformate undergoes various types of chemical reactions, including:

    Substitution Reactions: It reacts with amines to form carbamates.

    Reaction with Alcohols: It reacts with alcohols to form carbonate esters.

Common reagents used in these reactions include amines and alcohols, and the major products formed are carbamates and carbonate esters, respectively .

Comparison with Similar Compounds

3-(Trifluoromethyl)phenyl chloroformate can be compared with other chloroformate esters, such as phenyl chloroformate and methyl chloroformate. While all these compounds share similar reactivity due to the chloroformate group, this compound is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties .

Similar Compounds

These compounds are used in similar reactions but may differ in their reactivity and the nature of the products formed.

Properties

IUPAC Name

[3-(trifluoromethyl)phenyl] carbonochloridate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3O2/c9-7(13)14-6-3-1-2-5(4-6)8(10,11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOQHHELXYARECQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(=O)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90407867
Record name 3-(Trifluoromethyl)phenyl chloroformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95668-29-4
Record name 3-(Trifluoromethyl)phenyl chloroformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Trifluoromethyl)phenyl chloroformate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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